molecular formula C23H18F3N3S B2667656 2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478044-96-1

2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B2667656
CAS No.: 478044-96-1
M. Wt: 425.47
InChI Key: OQOLHSNFTUPFJR-ANYBSYGZSA-N
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Description

Historical Development of Indole-Based Hydrazones

The exploration of indole-based hydrazones traces its origins to the late 19th century, with Emil Fischer’s pioneering work on the Fischer indole synthesis. This reaction, discovered in 1883, enabled the efficient construction of indole scaffolds from phenylhydrazines and carbonyl compounds, laying the groundwork for modern heterocyclic chemistry. Early applications focused on synthesizing natural indole alkaloids, but the mid-20th century saw a shift toward functionalized derivatives, including hydrazones. The incorporation of sulfonyl and trifluoromethyl groups into indole hydrazones emerged as a key innovation in the 2000s, driven by advances in catalysis and regioselective substitution techniques. For instance, the synthesis of 2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone exemplifies modern adaptations of classical methods, combining sulfanyl linkages with fluorine-rich aromatic systems.

Significance in Contemporary Chemical Research

Indole-based hydrazones occupy a critical niche in pharmaceutical and materials science due to their structural versatility and bioisosteric properties. The trifluoromethyl group, as seen in the title compound, enhances metabolic stability and membrane permeability, making such derivatives valuable in drug discovery. Recent studies highlight their roles as carbonic anhydrase inhibitors, antiplatelet agents, and antimicrobial compounds. For example, hydrazones containing sulfonamide moieties exhibit nanomolar inhibition constants against tumor-associated isoforms hCA IX and XII, underscoring their therapeutic potential. Additionally, the electron-withdrawing nature of the trifluoromethyl group modulates electronic interactions in materials science applications, enabling tailored optoelectronic properties.

Structural Classification Within Hydrazone Derivatives

Hydrazones are broadly classified by their core aromatic systems and substituent patterns. The title compound belongs to the indole-3-one hydrazone subclass, characterized by:

  • A 3H-indol-3-one backbone, which provides a planar, conjugated system for π-π stacking.
  • A sulfanyl group at position 2, contributing to sulfur-mediated hydrogen bonding.
  • A trifluoromethylphenyl hydrazone moiety, imparting steric bulk and lipophilicity.

Table 1: Structural Features of this compound

Feature Description
Molecular Formula C~23~H~18~F~3~N~3~S
Molecular Weight 425.5 g/mol
Key Functional Groups Indole-3-one, sulfanyl, trifluoromethylphenyl hydrazone
Hybridization sp²-dominated aromatic system with tetrahedral sulfur centers

Properties

IUPAC Name

[2-[(3-methylphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3S/c1-15-6-4-7-16(12-15)14-30-22-21(19-10-2-3-11-20(19)27-22)29-28-18-9-5-8-17(13-18)23(24,25)26/h2-13,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORSLGLUWLCWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antidepressant-like effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H18F3N3S
  • Molecular Weight : 425.48 g/mol
  • CAS Number : 478045-02-2
  • Purity : >90%

Antidepressant-Like Effects

Recent studies have demonstrated that this compound exhibits significant antidepressant-like activity. A notable study evaluated its effects in animal models, particularly focusing on the serotonergic and noradrenergic systems. The findings indicated that the compound modulates these systems, which are crucial in the pathophysiology of depression.

  • Study Overview :
    • Objective : To assess the antidepressant-like effects and underlying mechanisms of the compound.
    • Methods : Mice were subjected to behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST) after administration of the compound.
    • Results : The compound showed a significant reduction in immobility time in both tests, indicating antidepressant-like effects. The involvement of serotonin receptors (5-HT1A and 5-HT3) was highlighted as a key mechanism .

The antidepressant-like effects of this compound are primarily attributed to its interaction with serotonin receptors:

  • Serotonergic System : The compound enhances serotonergic transmission, which is often deficient in individuals with Major Depressive Disorder (MDD).
  • Noradrenergic System : While some noradrenergic antagonists were tested, they did not inhibit the antidepressant-like effect, suggesting a more dominant role of serotonergic modulation .

Case Studies

Several case studies have been documented regarding the use of similar indole derivatives for their therapeutic potential:

  • Indole Derivatives as Antidepressants :
    • A series of indole-based compounds have been synthesized and tested for their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine. These compounds exhibited promising results in enhancing mood-related behaviors in preclinical models .
  • HIV Inhibition Studies :
    • Research has also explored indole derivatives for their antiviral properties, specifically targeting HIV. Compounds with similar structures have shown dual inhibitory activity against reverse transcriptase and integrase, suggesting a broader therapeutic application beyond mood disorders .

Table of Biological Activities

Activity TypeMechanismReference
AntidepressantModulation of serotonergic system
AntiviralInhibition of HIV enzymes
Monoamine Oxidase InhibitionEnhances neurotransmitter levels

Scientific Research Applications

Recent studies have highlighted the compound's promising biological activities, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it was tested against A549 human lung adenocarcinoma cells and demonstrated significant selectivity with IC50 values indicating potent activity .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups within the molecule contributes to its anticancer efficacy. The incorporation of the trifluoromethyl group is believed to enhance lipophilicity, improving cell membrane permeability and increasing bioavailability .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of this compound can inhibit bacterial growth effectively, comparable to standard antibiotics .

Synthetic Methodologies

The synthesis of 2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone typically involves multi-step reactions that include:

  • Formation of Indole Derivatives : Initial steps often involve the formation of indole derivatives through cyclization reactions.
  • Hydrazone Formation : The hydrazone linkage is formed by reacting the indole derivative with an appropriate hydrazine derivative in the presence of acid catalysts .

Case Studies

Several case studies have been documented that illustrate the applications and effectiveness of this compound in various settings:

  • Cancer Cell Line Studies : One study reported on the synthesis of multiple indole derivatives, including our compound, which were tested for their ability to induce apoptosis in cancer cells. The findings indicated that compounds with similar structural motifs exhibited enhanced apoptotic effects compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties where derivatives were synthesized and tested against a panel of bacterial strains. Results showed that certain modifications to the hydrazone structure improved antimicrobial potency significantly, suggesting a pathway for developing new antibiotic agents .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Methylbenzylsulfanyl C₂₃H₁₈F₃N₃S 425.48 Balanced lipophilicity; discontinued
2-(Ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone Ethylsulfanyl C₁₇H₁₅F₃N₃S 349.09 Lower MW; increased solubility
2-[(4-Methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone 4-Methylbenzylsulfanyl C₂₃H₁₈F₃N₃S 425.48 Para-substitution alters steric effects
2-[(2-Chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone 2-Chlorobenzylsulfanyl C₂₂H₁₅ClF₃N₃S 445.89 Electron-withdrawing Cl; higher XLogP
2-(sec-Butylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone sec-Butylsulfanyl C₁₉H₁₈Cl₃N₃S 454.79 Increased lipophilicity; trichlorophenyl

Key Observations :

  • Lipophilicity: The 3-methylbenzyl group in the target compound provides moderate lipophilicity compared to the more hydrophobic sec-butyl (XLogP ~7.7) or trichlorophenyl derivatives.
  • Steric Effects : Substitution at the benzyl position (3-methyl vs. 4-methyl) influences steric interactions. The 4-methylbenzyl analog may exhibit better receptor fit in planar binding pockets due to reduced ortho steric hindrance .

Stability and Commercial Availability

  • The target compound is discontinued in commercial catalogs, possibly due to synthetic challenges or instability . In contrast, ethylsulfanyl and chlorobenzyl analogs remain available, suggesting better stability or broader applicability .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintaining 60–70°C during hydrazone formation minimizes side products like Schiff bases .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfanyl group reactivity, while ethanol ensures hydrazone stability .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >95% purity .

Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR verifies regioselectivity of sulfanyl substitution (δ 3.8–4.2 ppm for benzyl-S-CH₂) and hydrazone geometry (NH peaks at δ 10–12 ppm) .
    • 19F NMR confirms trifluoromethyl group integrity (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 447.12 for [M+H]⁺) rules out impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect polar byproducts .

How do substituents like the trifluoromethyl group influence the compound’s interaction with biological targets?

Advanced Research Question
The trifluoromethyl (-CF₃) group enhances:

  • Lipophilicity : Increases membrane permeability, as shown in logP comparisons with non-fluorinated analogs (ΔlogP ≈ +1.2) .
  • Electron-Withdrawing Effects : Stabilizes the hydrazone moiety, reducing metabolic degradation in hepatic microsomal assays .
  • Target Binding : Computational docking (MOE software) indicates -CF₃ forms hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR) .

Q. Methodological Validation :

  • SAR Studies : Analog synthesis (e.g., replacing -CF₃ with -Cl or -CH₃) and bioactivity comparisons .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity shifts caused by -CF₃ substitution .

What methodologies can resolve contradictions in reported biological activities across different studies?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Compound Stability : Degradation under assay conditions (e.g., pH-sensitive hydrazone cleavage) .

Q. Resolution Strategies :

  • Reproducibility Protocols : Standardize assays (e.g., NIH/WHO guidelines) and validate purity via LC-MS .
  • Metabolite Profiling : Identify degradation products using UPLC-QTOF in simulated physiological conditions .
  • Cross-Study Meta-Analysis : Statistical tools (e.g., ANOVA) to reconcile IC₅₀ variations in kinase inhibition studies .

What strategies are effective in improving the compound’s stability under physiological conditions during pharmacological testing?

Advanced Research Question

  • Prodrug Design : Masking the hydrazone as a carbamate or acyloxy derivative reduces hydrolysis in serum .
  • Formulation Optimization : Encapsulation in PEGylated liposomes enhances plasma half-life from 2h to 8h .
  • Structural Analog Synthesis : Replacing the hydrazone with a stable triazole ring via click chemistry .

Q. Validation Methods :

  • Pharmacokinetic Studies : LC-MS/MS quantification of parent compound vs. metabolites in rodent plasma .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks to predict shelf-life .

What are the common side reactions encountered during the synthesis, and how can they be mitigated?

Basic Research Question

  • Oxidation of Sulfanyl Group : Forms sulfoxide/sulfone byproducts. Mitigation: Use inert atmosphere (N₂/Ar) and antioxidants like BHT .
  • Hydrazone Tautomerization : Leads to E/Z isomer mixtures. Mitigation: Acidic conditions (pH 4–5) favor desired Z-configuration .
  • Indole Ring Alkylation : Competing N-alkylation during sulfanyl introduction. Mitigation: Steric hindrance via bulky bases (e.g., DBU) .

Q. Monitoring Tools :

  • In Situ IR Spectroscopy : Tracks carbonyl (C=O) and NH stretches to detect tautomerization .
  • Reaction Quenching Studies : Identify critical timepoints to terminate reactions before side-product formation .

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